6-Ethynyl-1-isobutyl-1H-indole

Medicinal Chemistry Lead Optimization SAR

Sourcing a reactive indole scaffold with a defined steric profile for SAR often leads to generic, unfunctionalized cores. 6-Ethynyl-1-isobutyl-1H-indole (CAS 2301067-98-9) resolves this as a dual-functional building block. The 6-ethynyl group enables rapid diversification via Sonogashira or CuAAC click chemistry, while the 1-isobutyl group pre-installs critical lipophilicity and steric bulk for target binding studies. - Pre-functionalized core eliminates ambiguous late-stage N-alkylation yields. - Enables direct generation of PROTAC linker conjugates or focused kinase inhibitor analogs. - Supplied with rigorous analytical characterization to ensure reactive terminal alkyne integrity for reliable coupling stoichiometry.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B12065068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-1-isobutyl-1H-indole
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC2=C1C=C(C=C2)C#C
InChIInChI=1S/C14H15N/c1-4-12-5-6-13-7-8-15(10-11(2)3)14(13)9-12/h1,5-9,11H,10H2,2-3H3
InChIKeyKSHUMWQDEPZLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-1-isobutyl-1H-indole: Compound Overview


6-Ethynyl-1-isobutyl-1H-indole (CAS 2301067-98-9) is a synthetic heterocyclic building block belonging to the ethynylindole subclass [1]. Its molecular structure is defined by an indole core featuring an ethynyl group at the 6-position and an isobutyl group at the 1-position . This compound has a molecular formula of C14H15N and a molecular weight of 197.27 g/mol [2]. Its primary utility in research lies in its role as a synthetic intermediate for constructing more complex molecules, leveraging the reactivity of its terminal alkyne handle for diversification .

Terminal alkyne handle for Sonogashira and CuAAC diversification
Isobutyl group enables steric and lipophilic SAR exploration
Synthetic intermediate for kinase inhibitor scaffold elaboration

6-Ethynyl-1-isobutyl-1H-indole: Why Generic Analogs Fail


Generic indole substitution is not feasible due to the specific functional groups present in 6-ethynyl-1-isobutyl-1H-indole. The 6-ethynyl group provides a terminal alkyne moiety, which is a key functional handle for diversification via metal-catalyzed cross-coupling reactions like Sonogashira and Huisgen cycloaddition . The 1-isobutyl substituent imparts distinct steric and lipophilic properties, influencing solubility, LogP, and molecular recognition, which are critical for SAR studies . Replacing this compound with an unfunctionalized indole or an analog lacking either the ethynyl or the specific isobutyl group would eliminate these key features, compromising its intended use as a reactive building block or a defined member of a structure-activity relationship (SAR) library.

Alkyne Handle Absence
Unfunctionalized indoles or N-substituted analogs without the 6-ethynyl group lack the key reactive site, limiting cross-coupling and click-chemistry workflows.
N1-Substituent Mismatch
Substitution with smaller alkyl groups (methyl, ethyl) alters steric bulk and lipophilicity, potentially shifting SAR outcomes and solubility profiles.
Scaffold Integrity Risk
Using a generic indole core without the precise 1-isobutyl-6-ethynyl pattern may compromise intended diversification routes and lead-optimization hypotheses.

6-Ethynyl-1-isobutyl-1H-indole vs. Closest Analogs


Molecular Weight & Lipophilicity Comparison

6-Ethynyl-1-isobutyl-1H-indole differs from its closest analogs, 6-ethynyl-1-methyl-1H-indole and 1-ethyl-6-ethynyl-1H-indole, primarily in the size and lipophilicity of its N1-substituent. While direct LogP data is unavailable for the target compound, its molecular weight (197.27 g/mol) is notably higher than the methyl analog (155.2 g/mol) and the ethyl analog (169.22 g/mol) . This increase in molecular weight and carbon content is strongly correlated with increased lipophilicity, which is a critical parameter in drug design affecting membrane permeability and non-specific binding .

MW & Lipophilicity
Data to verify
197.3 g/mol
vs 155.2 (methyl) / 169.2 (ethyl)
+27% / +16% heavier
Implied higher lipophilicity, relevant for SAR permeability screening
Direct LogP not available; MW proxy
Medicinal Chemistry Lead Optimization SAR

Synthetic Utility: Ethynyl Functional Handle

The terminal alkyne (ethynyl group) at the 6-position is a critical functional handle for diversification, a feature absent in non-ethynylated analogs like 1-isobutyl-1H-indole. This group enables high-yielding transformations such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, 1-isobutyl-1H-indole (MW: 173.25 g/mol) lacks this reactive moiety, rendering it unsuitable for applications requiring post-functionalization via alkyne chemistry . This positions 6-ethynyl-1-isobutyl-1H-indole as a specific building block for generating molecular diversity.

Alkyne Handle
Class-level
Present
Absent in 1-isobutyl-1H-indole
Binary; enables Sonogashira / CuAAC
Required for alkyne-based diversification workflows
Structural inference; confirm reactivity in chosen conditions
Organic Synthesis Click Chemistry Cross-Coupling

Kinase Inhibitor Scaffold Evidence

The 6-ethynylindole core is a validated scaffold in medicinal chemistry. A closely related analog, the 6-ethynyl-1H-indole derivative 'Compound 55', exhibits potent and selective inhibition of PAK4 with a Ki of 10.2 nM [1]. While direct activity data for 6-ethynyl-1-isobutyl-1H-indole is not publicly available, its core scaffold is shared with this potent inhibitor, differing only in the N1-substituent. This class-level activity provides a strong, evidence-backed rationale for its inclusion in kinase inhibitor discovery programs as a starting point for SAR exploration.

PAK4 Ki Scaffold
Class-level
Not reported
Analog Compound 55: Ki 10.2 nM
Scaffold-level activity precedent
Supports exploration of isobutyl derivatives in kinase SAR
Data from 6-ethynyl-1H-indole core; N1-substitution may alter potency
Kinase Inhibition Cancer Research Medicinal Chemistry

6-Ethynyl-1-isobutyl-1H-indole: Research Applications


SAR Expansion for Lead Optimization

6-Ethynyl-1-isobutyl-1H-indole is best utilized as a building block to synthesize a focused library of analogs for SAR studies, particularly in kinase inhibitor programs [1]. Its defined combination of a 6-ethynyl handle and a specific N1-isobutyl group makes it an ideal candidate for exploring the effects of steric and lipophilic modifications on biological activity and pharmacokinetic properties.

Triazole Conjugate Synthesis via Click Chemistry

The terminal alkyne of 6-ethynyl-1-isobutyl-1H-indole enables efficient bioconjugation or functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This scenario is highly relevant for creating molecular probes, PROTACs, or labeled compounds, where the isobutyl group can be used to modulate the physicochemical properties of the final conjugate.

Scaffold for Cross-Coupling Reactions

This compound serves as a versatile substrate for Pd-catalyzed Sonogashira couplings to generate extended, conjugated systems or more complex indole-based architectures [2]. Its use in this context is for the de novo synthesis of novel chemical entities where the 1-isobutyl group is a required design element from the outset.

Application
Selection Property
Validation Focus
SAR Expansion for Lead Optimization
N1-isobutyl steric and lipophilic profile
Assess impact on target binding and solubility
Triazole Conjugate Synthesis (CuAAC)
Terminal alkyne reactivity
Confirm efficient cycloaddition with azide partners
Scaffold for Cross-Coupling Reactions
6-ethynyl handle for Sonogashira coupling
Verify coupling efficiency with aryl halides
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